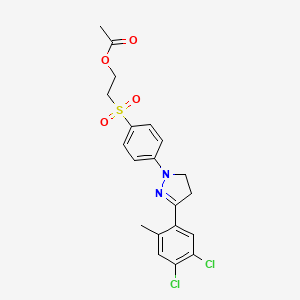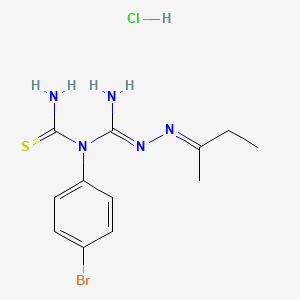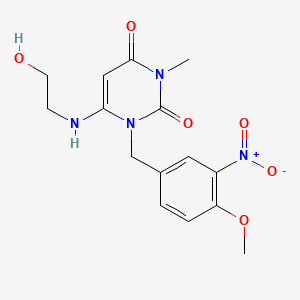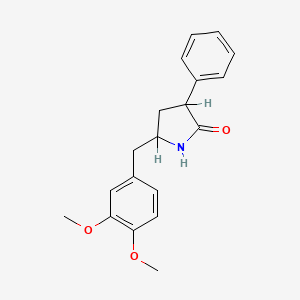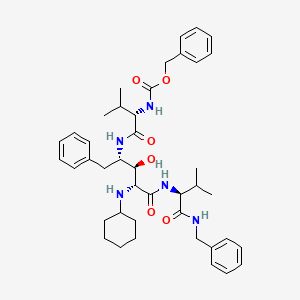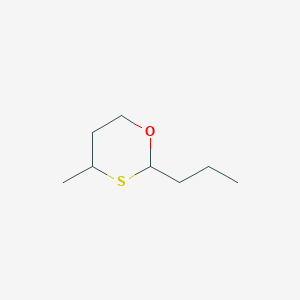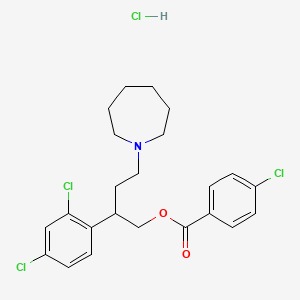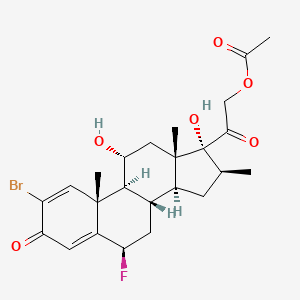
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative It is characterized by its unique structure, which includes bromine and fluorine atoms, as well as multiple hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The introduction of bromine and fluorine atoms is typically achieved through halogenation reactions, while the hydroxyl groups are introduced via hydroxylation reactions. The acetylation of the hydroxyl group at the 21st position is carried out using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its anti-inflammatory and immunosuppressive properties, making it a candidate for treating various inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling molecules that regulate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate
- 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
Uniqueness
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
60864-74-6 |
|---|---|
Fórmula molecular |
C24H30BrFO6 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
[2-[(6R,8S,9S,10S,11R,13S,14S,16S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-11-5-14-13-6-17(26)15-7-18(28)16(25)8-22(15,3)21(13)19(29)9-23(14,4)24(11,31)20(30)10-32-12(2)27/h7-8,11,13-14,17,19,21,29,31H,5-6,9-10H2,1-4H3/t11-,13-,14-,17+,19+,21+,22-,23-,24-/m0/s1 |
Clave InChI |
JGHVFJUALVMUCA-SMOOVBRJSA-N |
SMILES isomérico |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)F |
SMILES canónico |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


